Naphthyridine Carbamate Dimer

DNA mismatch binding binding cooperativity stoichiometry

Naphthyridine Carbamate Dimer (NCD) is the only commercially available molecular glue that achieves 2:1 cooperative binding to CGG and UGGAA repeats via its unique carbamate-linked dimeric architecture. Monomeric analogs (e.g., NA) lack this stoichiometry and structural induction capability. Essential for fragile X syndrome (CGG) and spinocerebellar ataxia type 31 (UGGAA) repeat studies, NCD also enables RNA-ligand crystal engineering and mismatch sensor development. Superior specificity eliminates the need for custom synthesis validation.

Molecular Formula C26H29N7O4
Molecular Weight 503.6 g/mol
Cat. No. B12391014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthyridine Carbamate Dimer
Molecular FormulaC26H29N7O4
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCNCCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3
InChIInChI=1S/C26H29N7O4/c1-17-5-7-19-9-11-21(30-23(19)28-17)32-25(34)36-15-3-13-27-14-4-16-37-26(35)33-22-12-10-20-8-6-18(2)29-24(20)31-22/h5-12,27H,3-4,13-16H2,1-2H3,(H,28,30,32,34)(H,29,31,33,35)
InChIKeyRLXLNYXAIXVZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthyridine Carbamate Dimer (NCD) for DNA and RNA Targeting: Key Properties and Research Context


Naphthyridine carbamate dimer (NCD) is a synthetic small-molecule ligand (MW ~504 g/mol, CAS 864627-58-7) [1] designed to selectively recognize non-canonical nucleic acid structures, particularly G–G mismatches and repeat sequences [2]. It consists of two 7-methyl-1,8-naphthyridine moieties connected via a carbamate-linked flexible spacer [3]. Originally developed as a mismatch-binding ligand (MBL) for the CGG/CGG triad in DNA associated with fragile X syndrome [4], NCD has more recently been shown to target toxic UGGAA repeat RNAs in spinocerebellar ataxia type 31 (SCA31) [5]. Its binding induces structural reorganization of target nucleic acids, functioning as a molecular glue [6].

Naphthyridine Carbamate Dimer (NCD): Why Substitution with Simple Naphthyridine Monomers or Other MBLs Is Not Feasible


Generic substitution with naphthyridine monomers, non-carbamate-linked dimers, or other mismatch-binding ligands (MBLs) is not possible because the distinct binding cooperativity, stoichiometry, and sequence selectivity of NCD are critically dependent on its specific dimeric architecture and carbamate linker [1]. The NCD molecule engages target repeats with a precise 2:1 binding stoichiometry and high positive cooperativity, which monomeric analogs and even structurally similar compounds like NA (naphthyridine-azaquinolone) cannot replicate [2]. Furthermore, the ability of NCD to induce specific RNA structural transitions (e.g., to a Z-RNA-like fold) and to act as a molecular glue is a direct consequence of its unique chemical composition and linker flexibility, which are not present in alternative MBLs or simple naphthyridine derivatives [3].

Naphthyridine Carbamate Dimer (NCD) Quantitative Differentiation Data: Head-to-Head Comparisons with Analogs


Binding Stoichiometry and Cooperativity: NCD vs. NCD Monomer vs. NCTn Derivative

The S–S dimer (NCD–Cn–S)2, a dimeric form of an NCD derivative, binds to CGG/CGG DNA with higher positive cooperativity than its monomeric counterpart or the previously synthesized NCTn derivative [1]. This indicates that the dimeric architecture is essential for the high binding efficiency observed.

DNA mismatch binding binding cooperativity stoichiometry

Sequence Selectivity: CGG vs. CAG Repeat DNA Binding

The dimerization of NCD–Cn–SH (a thiol-modified NCD derivative) is selectively accelerated on CGG repeat DNA but not on CAG repeat DNA [1]. This demonstrates a clear sequence preference that is not shared by NA, which primarily targets CAG repeats [2].

repeat expansion disease sequence selectivity DNA targeting

Linker Optimization: Enhanced Thermal Stability and Affinity of NCD Derivative CC23 vs. Parent NCD (CC33)

A study of six NCD derivatives with varying linker lengths (2–4 methylene groups) found that CC23 (shorter linker) shows superior binding affinity and enhanced thermal stability compared to the parent molecule CC33 (NCD) [1]. Thermal melting temperature measurements confirmed the improved stability of the CC23-CGG/CGG complex over the CC33-CGG/CGG complex [1].

thermal stability linker optimization CGG repeat targeting

In Vivo Phenotypic Alleviation in Drosophila SCA31 Model: NCD vs. Untreated Control

Feeding NCD to larvae of the Drosophila model of SCA31 alleviates the disease phenotype induced by toxic r(UGGAA)n repeat RNA [1]. This in vivo activity distinguishes NCD from many other MBLs that lack demonstrated in vivo efficacy.

in vivo efficacy SCA31 RNA targeting Drosophila model

Molecular Glue Activity: Induction of Z-RNA-like Fold vs. Unliganded RNA

X-ray crystallography revealed that NCD binding induces a structural transition from A-form RNA to a Z-RNA-like fold [1]. This molecular glue activity is not observed with unliganded RNA and is a unique feature of NCD that is not shared by other MBLs.

RNA structural remodeling molecular glue X-ray crystallography

Binding Stoichiometry: NCD 2:1 Complex vs. Naphthyridine Tetramer 1:1 Complex

NCD binds to the CGG/CGG sequence with a highly cooperative 2:1 binding mode (two NCD molecules per CGG/CGG unit) [1][2]. In contrast, a naphthyridine tetramer (p-NCTB) was designed to achieve 1:1 binding stoichiometry [3]. The difference in stoichiometry impacts binding site occupancy and downstream biological effects.

binding stoichiometry DNA targeting repeat expansion

Naphthyridine Carbamate Dimer (NCD): Recommended Application Scenarios Based on Proven Differentiation


Target Engagement in Fragile X Syndrome (CGG Repeat Expansion) Research

NCD and its optimized derivatives (e.g., CC23) are ideally suited for studies requiring high-affinity, cooperative binding to CGG repeat DNA associated with fragile X syndrome [1]. Its selective binding and defined 2:1 stoichiometry enable precise investigation of repeat expansion mechanisms and potential therapeutic interventions [2].

Investigating RNA-Mediated Toxicity in Spinocerebellar Ataxia Type 31 (SCA31)

NCD's demonstrated ability to target UGGAA repeat RNAs in vitro and in vivo (Drosophila model) makes it a valuable tool for dissecting RNA toxicity pathways in SCA31 [3]. Researchers can use NCD to disrupt RNA foci and study downstream splicing alterations [3].

RNA Structural Biology and Molecular Glue Studies

The unique capacity of NCD to induce a Z-RNA-like fold from A-form RNA provides a powerful chemical probe for studying RNA conformational dynamics [4]. Its molecular glue activity also makes it useful for engineering RNA-ligand crystal lattices [4].

Development of Surface-Immobilized Sensors for G–G Mismatch Detection

NCD and its thiol-modified derivatives (NCD–Cn–SH) can be immobilized on surfaces to create sensors for detecting G–G mismatches and CGG repeats [5]. The selective binding and accelerated dimerization on CGG repeats enhance sensor specificity and sensitivity [5].

Technical Documentation Hub

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